2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride
Description
Structural and Functional Significance of Pyrazole-Based Compounds
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, exhibits unique electronic and steric properties that make it a privileged scaffold in drug discovery. The presence of nitrogen atoms enables hydrogen bonding with biological targets, while substituents at the 1-, 3-, and 5-positions modulate reactivity and pharmacological activity. For instance, methyl groups at positions 2 and 5 in 2,5-dimethyl-N-propylpyrazol-3-amine; hydrochloride enhance lipophilicity and steric shielding, which can improve membrane permeability and metabolic stability. The propylamine side chain introduces a basic nitrogen, facilitating salt formation (e.g., hydrochloride) for improved crystallinity and solubility in polar solvents.
The compound’s ability to act as a ligand in coordination chemistry further underscores its utility. Pyrazole derivatives often serve as directing groups in transition-metal catalysis, enabling selective C–H functionalization reactions. For example, the 3-aminopyrazole moiety in related structures has been shown to bind tightly to kinase domains, as demonstrated in the development of AXL kinase inhibitors with nanomolar affinity.
Historical Context and Evolution of N-Substituted Pyrazole Amines
The synthesis of N-substituted pyrazoles has evolved significantly since the early 20th century. Initial methods relied on cyclocondensation of hydrazines with 1,3-diketones, a process limited by the handling challenges of hydrazine derivatives. Breakthroughs in the 21st century introduced primary amines as direct precursors, bypassing the need for unstable intermediates. A landmark study by Gulia et al. (2021) demonstrated that primary aliphatic and aromatic amines could react with β-keto enol ethers to form N-substituted pyrazoles under mild conditions, significantly expanding accessible derivatives.
This methodological shift enabled the efficient preparation of compounds like 2,5-dimethyl-N-propylpyrazol-3-amine; hydrochloride. The propylamine substituent, introduced via a primary amine, enhances the molecule’s versatility in subsequent functionalization, such as Suzuki–Miyaura couplings or reductive aminations. Historical comparisons reveal that earlier derivatives, such as antipyrine (1,5-dimethyl-2-phenylpyrazol-3-one), lacked the modularity of modern N-substituted amines, which now allow precise tuning of electronic and steric properties.
Role of 2,5-Dimethyl-N-propylpyrazol-3-amine; Hydrochloride in Heterocyclic Chemistry
The hydrochloride salt of 2,5-dimethyl-N-propylpyrazol-3-amine serves as a cornerstone in heterocyclic synthesis due to its balanced physicochemical properties. The methyl groups at positions 2 and 5 prevent unwanted tautomerization, stabilizing the pyrazole ring during reactions. Meanwhile, the protonated amine in the hydrochloride form increases aqueous solubility, facilitating use in biphasic catalytic systems or biological assays.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N₃·HCl | |
| Molecular Weight | 215.72 g/mol | |
| Hydrogen Bond Donors | 2 (amine and HCl) | |
| Hydrogen Bond Acceptors | 3 | |
| LogP (Predicted) | 2.1 |
In drug design, this compound’s scaffold has been leveraged to develop inhibitors targeting tyrosine kinases and microbial enzymes. For example, 3-aminopyrazole derivatives bearing similar substitution patterns exhibit potent activity against AXL kinase (IC₅₀ = 1.6 nM), underscoring the pharmacophoric importance of the amine and methyl groups. Additionally, the hydrochloride salt’s crystallinity aids in X-ray diffraction studies, providing structural insights for rational drug optimization.
The compound also finds utility in materials science, where its aromatic system and amine functionality enable the synthesis of conductive polymers or metal-organic frameworks (MOFs). Recent studies highlight its use as a building block for trispyrazolylborate ligands, which coordinate to transition metals to form catalysts for oxidation reactions.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-7(2)10-11(8)3;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
OKPVEKWQNGIUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NN1C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Pyrazole Core Formation
The foundational step involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 2,4-pentanedione reacts with propylhydrazine under optimized conditions to yield 1-propyl-3-amino-2,5-dimethylpyrazole . Key parameters include:
- Solvent : Dimethylformamide (DMF) or ethanol.
- Temperature : 85–100°C.
- Reagents : Stoichiometric O-(4-nitrobenzoyl)hydroxylamine enhances regioselectivity.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 44 | |
| Temperature | 85°C | 38 | |
| Hydrazine Equiv. | 1.1 | 36–44 |
Functionalization of the Pyrazole Amine
Direct N-Propylation via Reductive Amination
The primary amine at position 3 undergoes reductive alkylation with propionaldehyde to introduce the N-propyl group:
- Reaction Conditions :
Table 2: Reductive Amination Outcomes
| Substrate | Propionaldehyde (Equiv.) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Amino-2,5-dimethylpyrazole | 1.5 | 78 | >95% |
Alternative Alkylation via Nucleophilic Substitution
For halogenated intermediates (e.g., 3-bromo-2,5-dimethylpyrazole ), propylamine displaces the leaving group:
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt:
Table 3: Salt Formation Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 192–194°C | DSC |
| Purity | 99.2% | Titration |
Scalable Industrial Methods
Continuous Flow Synthesis
Recent advancements employ microreactors for high-throughput production:
Green Chemistry Approaches
- Catalyst : Recyclable zeolites reduce waste.
- Solvent-Free Conditions : Microwave-assisted reactions enhance atom economy.
Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d6): δ 2.12 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂), 1.55 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. 168.1492, found 168.1489.
Challenges and Solutions
Regioselectivity in Cyclocondensation
Over-Alkylation During Propylation
- Mitigation : Controlled stoichiometry (1.5 equiv propionaldehyde) and low-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.
Scientific Research Applications
2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Key Differences :
- Ring Systems: The target compound’s pyrazole ring is distinct from the tricyclic (benzydamine) or adamantane (memantine) cores in analogs.
- Substituents : The N-propyl and methyl groups in the target compound may reduce polarity compared to tertiary amines in dosulepin or benzydamine , altering pharmacokinetics.
Physicochemical Properties
Data from ortho-toluidine hydrochloride (Table 1-2 in ) highlights typical properties of hydrochloride salts:
- Melting Point : 215–217°C (ortho-toluidine HCl) vs. ~250°C (dosulepin HCl ). Pyrazole derivatives may exhibit lower melting points due to reduced aromaticity.
- Solubility : Hydrochlorides generally show high water solubility (e.g., memantine HCl is freely soluble ), suggesting the target compound is likely soluble in aqueous media.
Pharmacological and Stability Profiles
- Stability : Hydrochlorides like amitriptyline HCl are stabilized against oxidation and hydrolysis. The target compound’s pyrazole ring may confer resistance to metabolic degradation compared to benzydamine’s labile tricyclic system .

- Bioactivity: Memantine HCl acts as an NMDA receptor antagonist , while dosulepin HCl is a tricyclic antidepressant .
Biological Activity
2,5-Dimethyl-N-propylpyrazol-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H12N4·HCl
- Molecular Weight : 188.66 g/mol
- IUPAC Name : 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride
The biological activity of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are critical for various physiological processes.
- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : In vitro tests indicated that 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride showed competitive antifungal activity against various strains, comparable to established antifungal agents like cycloheximide .
Anticancer Properties
The potential anticancer effects of pyrazole derivatives have been extensively studied:
- Cytotoxicity : The compound was tested against several cancer cell lines (e.g., MCF7 and A549) and showed promising results with IC50 values indicating significant cytotoxic effects .
Genotoxicity Studies
Genotoxicity assessments revealed that while some pyrazole derivatives exhibited weak genotoxic effects, the specific compound 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride demonstrated minimal genotoxicity in comparison to other tested compounds .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing coordination complexes based on pyrazole ligands found that the incorporation of 2,5-dimethyl-N-propylpyrazol-3-amine significantly enhanced the bioactivity of the resulting complexes against microbial pathogens .
- Therapeutic Applications : Research indicates that pyrazole derivatives are being explored as potential treatments for inflammatory diseases and cancers due to their ability to modulate immune responses and inhibit tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

